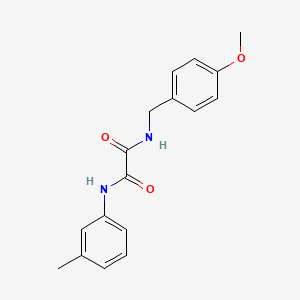

N-(4-methoxybenzyl)-N'-(3-methylphenyl)ethanediamide

Description

N-(4-Methoxybenzyl)-N'-(3-Methylphenyl)ethanediamide is a bisamide compound featuring an ethanediamide (oxalamide) backbone with two aromatic substituents: a 4-methoxybenzyl group and a 3-methylphenyl group. The methoxy group on the benzyl ring contributes electron-donating effects, while the methyl group on the meta-substituted phenyl ring introduces steric and electronic modifications. This compound is of interest in medicinal chemistry due to the structural versatility of bisamides, which are often explored for enzyme inhibition, receptor binding, or material science applications .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-4-3-5-14(10-12)19-17(21)16(20)18-11-13-6-8-15(22-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYAPQRQKPBZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-N'-(3-methylphenyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 288.40 g/mol

- Structure : The compound features an ethanediamide backbone with a 4-methoxybenzyl group and a 3-methylphenyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including phosphodiesterases (PDEs), which are crucial in various signaling pathways.

The biological activity of this compound can be attributed to its interaction with various biochemical targets:

- Phosphodiesterase Inhibition : PDEs play a vital role in the hydrolysis of cyclic nucleotides, which are important for cellular signaling. Inhibition of PDEs can lead to increased levels of cyclic adenosine monophosphate (cAMP), enhancing various physiological responses .

Case Studies and Experimental Data

- In Vitro Studies :

- In Vivo Studies :

- Animal models have shown that treatment with this compound resulted in reduced inflammation markers, indicating its potential as an anti-inflammatory agent. Further studies are required to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-(4-bromo-3-methylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | CHBrNO | Exhibits antimicrobial activity; structurally similar |

| N-(2,4-dimethoxyphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | CHNO | Potential anti-inflammatory properties; used in enzyme inhibition studies |

Comparison with Similar Compounds

N-(4-Chlorophenyl)-N'-(3-Methylphenyl)succinamide Monohydrate ()

This compound replaces the ethanediamide backbone with a succinamide (four-carbon chain) and substitutes the 4-methoxybenzyl group with a 4-chlorophenyl moiety. Key differences include:

- Backbone length : Succinamide’s extended chain increases conformational flexibility compared to the rigid ethanediamide structure.

- Substituent effects: The chloro group (electron-withdrawing) vs.

- Crystallography : The succinamide derivative forms hydrogen bonds (N–H⋯O and O–H⋯O) that stabilize its crystal lattice, with dihedral angles of 16.6° and 22.8° between aromatic rings and the amide backbone .

N'-(3-Chloro-4-Methylphenyl)-N-[(2-Methoxyphenyl)methyl]oxamide ()

This ethanediamide derivative features a 3-chloro-4-methylphenyl group and a 2-methoxybenzyl substituent. Differences include:

- Substituent positions : The chloro and methyl groups on the phenyl ring are para and meta, respectively, introducing steric hindrance distinct from the target compound’s 3-methylphenyl group.

- Methoxy placement : The 2-methoxybenzyl group may reduce symmetry and alter dipole moments compared to the 4-methoxy isomer .

Bisamide Derivatives with Trifluoromethyl Substituents ()

Compounds such as N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44) and analogues feature trifluoromethyl groups, which enhance lipophilicity and metabolic stability. Unlike the target compound, these derivatives:

- Utilize acetamide (two-carbon) backbones instead of ethanediamide.

- Incorporate trifluoromethyl groups, significantly altering electronic and hydrophobic properties.

- Exhibit higher molecular weights (~450–500 g/mol) compared to the target compound’s ~352 g/mol (estimated) .

Succinamide vs. Ethanediamide Backbones

The ethanediamide backbone in the target compound provides a shorter, more rigid structure compared to succinamide derivatives. This rigidity may limit conformational flexibility but enhance binding specificity in biological systems. For example, N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide (Compound 273, ) demonstrates enzyme inhibition activity attributed to its planar ethanediamide core and halogenated aryl groups .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.